molecular formula C17H18N6O6S B1245443 S-(4-Nitrobenzyl)-6-thioguanosine

S-(4-Nitrobenzyl)-6-thioguanosine

Cat. No.: B1245443
M. Wt: 434.4 g/mol
InChI Key: BRSNNJIJEZWSBU-QEFZCKDJSA-N
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Description

S-(4-Nitrobenzyl)-6-thioguanosine: is a purine nucleoside analogue that has been widely studied for its role as an inhibitor of nucleoside transporters. This compound is known for its ability to inhibit the transport of nucleosides mediated by equilibrative nucleoside transporters 1 and 2. It has been used extensively in research to understand the functional activity of these transporters in various physiological and pharmacological contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Nitrobenzyl)-6-thioguanosine typically involves the reaction of 6-thioguanosine with 4-nitrobenzyl chloride under basic conditions. The reaction proceeds through the nucleophilic substitution of the thiol group on 6-thioguanosine with the 4-nitrobenzyl group, resulting in the formation of the desired compound. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: S-(4-Nitrobenzyl)-6-thioguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

S-(4-Nitrobenzyl)-6-thioguanosine exerts its effects by inhibiting equilibrative nucleoside transporters, particularly adenosine transporters, in the central nervous system and vascular smooth muscle. The compound binds to these transporters, preventing the uptake of nucleosides into cells. This inhibition affects various physiological processes, including nucleoside homeostasis and the pharmacokinetics of nucleoside-derived antiviral and antitumor agents .

Comparison with Similar Compounds

Uniqueness: S-(4-Nitrobenzyl)-6-thioguanosine is unique in its specific inhibition of equilibrative nucleoside transporters and its extensive use in research to study nucleoside transport mechanisms. Its ability to inhibit nucleoside transport in tumor cells also makes it a valuable tool in cancer research .

Properties

Molecular Formula

C17H18N6O6S

Molecular Weight

434.4 g/mol

IUPAC Name

(2R,4R,5R)-2-[2-amino-6-[(4-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C17H18N6O6S/c18-17-20-14-11(19-7-22(14)16-13(26)12(25)10(5-24)29-16)15(21-17)30-6-8-1-3-9(4-2-8)23(27)28/h1-4,7,10,12-13,16,24-26H,5-6H2,(H2,18,20,21)/t10-,12+,13?,16-/m1/s1

InChI Key

BRSNNJIJEZWSBU-QEFZCKDJSA-N

Isomeric SMILES

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3[C@H]4C([C@H]([C@H](O4)CO)O)O)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)[N+](=O)[O-]

Synonyms

2-amino-6-((4-nitrobenzyl)thio)-9-beta-D-ribofuranosylpurine
6-(4-nitrobenzylthio)guanosine
6-(p-nitrobenzylthio)guanosine
NBTGR

Origin of Product

United States

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